5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
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Overview
Description
5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and phenyl derivatives with pyrazolo[4,3-c]pyridine precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro groups, Friedel-Crafts catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-ethyl-2-methyl-6-phenyl-4-(phenylethynyl)-4H-pyran-3,5-dicarboxylate: Similar in structure but with different functional groups and a pyran core.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: Analogues with a triazole core, used for different applications.
Uniqueness
5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine is unique due to its specific arrangement of aromatic rings and the pyrazolo[4,3-c]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C27H27N3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3 |
InChI Key |
SPPOYKISQNMIHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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